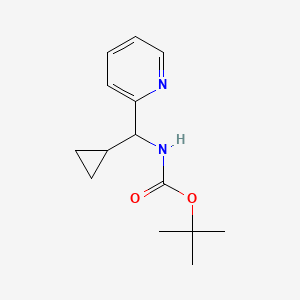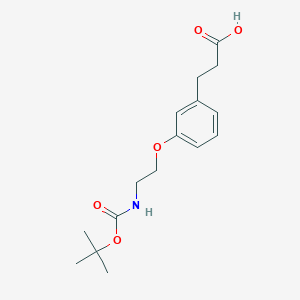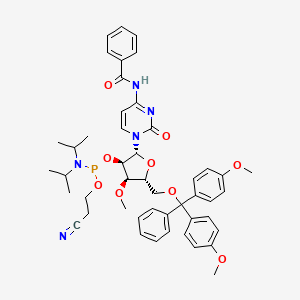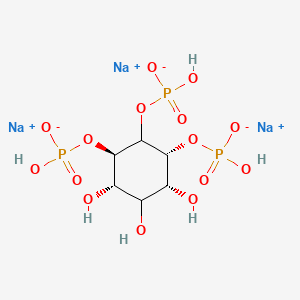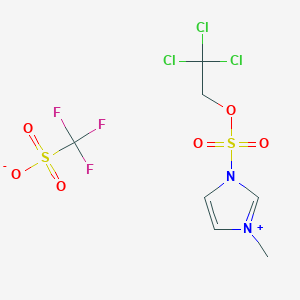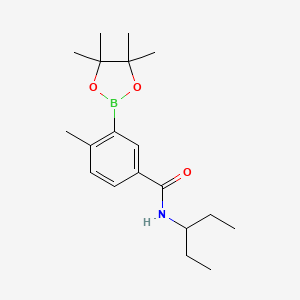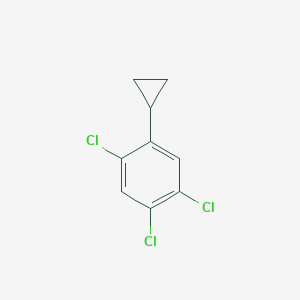![molecular formula C10H10BrNO2S B13720074 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromo group at the 2-position, a dimethylamino group at the 6-position, and a thioxomethoxy group attached to the benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-[(dimethylamino)thioxomethoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzoic acid.
Reduction: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzyl alcohol.
科学的研究の応用
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and dimethylamino groups can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
2-Bromo-6-(dimethylamino)benzaldehyde: Lacks the thioxomethoxy group, which may affect its reactivity and biological activity.
2-Bromo-6-(methoxy)benzaldehyde: Contains a methoxy group instead of the dimethylamino group, leading to different chemical properties.
2-Bromo-6-(difluoromethoxy)benzaldehyde: The presence of difluoromethoxy group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is unique due to the combination of bromo, dimethylamino, and thioxomethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10BrNO2S |
|---|---|
分子量 |
288.16 g/mol |
IUPAC名 |
O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3 |
InChIキー |
ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)


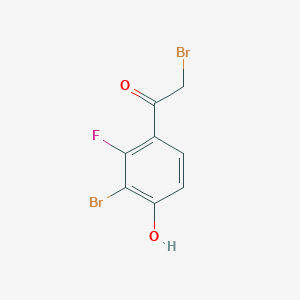
![3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13720017.png)

